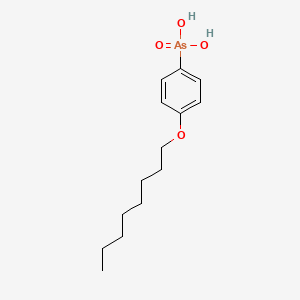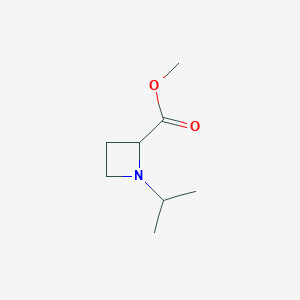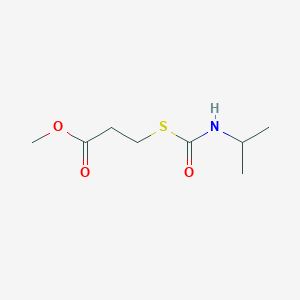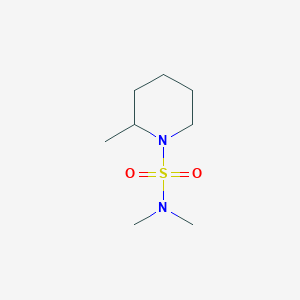![molecular formula C18H11ClO B14009493 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethynyl group, and a butadienone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with phenylacetylene in the presence of a base to form 2-(2-chlorophenyl)ethynylbenzene. This intermediate is then subjected to a series of reactions, including oxidation and coupling reactions, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[2-[2-(2-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one: This compound contains a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
1-[2-[2-(2-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties.
Eigenschaften
Molekularformel |
C18H11ClO |
|---|---|
Molekulargewicht |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-7-18(20)16-10-5-3-8-14(16)12-13-15-9-4-6-11-17(15)19/h3-11H,1H2 |
InChI-Schlüssel |
PZYXWOXHVMWLFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)



![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)


![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
